Molecular Identity and Physicochemical Uniqueness Versus Unsubstituted Benzenesulfonamide Analog
The target compound differs from the simplest close analog, N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide (CAS 1351614-81-7), by the presence of a 4-fluoro substituent and a 2-methyl group on the benzene ring. The molecular weight increases from 297.4 g/mol (unsubstituted analog) to 329.4 g/mol (target compound) . The SMILES string Cc1cc(F)ccc1S(=O)(=O)NCC(C)(O)c1cccs1 uniquely identifies the target compound and distinguishes it from all known regioisomers and analogs .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 329.4 g/mol |
| Comparator Or Baseline | N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide (CAS 1351614-81-7): 297.4 g/mol |
| Quantified Difference | Δ = +32.0 g/mol (+10.8%) |
| Conditions | Calculated from molecular formula (C14H16FNO3S2 vs. C13H15NO3S2); data from Chemsrc |
Why This Matters
The higher molecular weight and distinct SMILES provide a unique identifier for procurement, purity verification, and analytical quality control, preventing misidentification with unsubstituted analogs that share the same core scaffold.
